2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid
CAS No.:
Cat. No.: VC16018199
Molecular Formula: C28H23Cl2N3O5
Molecular Weight: 552.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H23Cl2N3O5 |
|---|---|
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid |
| Standard InChI | InChI=1S/C28H23Cl2N3O5/c29-21-2-1-3-22(30)24(21)25-20(26(38-32-25)16-4-5-16)13-37-19-8-6-18(7-9-19)28(36)14-33(15-28)23-12-17(27(34)35)10-11-31-23/h1-3,6-12,16,36H,4-5,13-15H2,(H,34,35) |
| Standard InChI Key | FZTCPSHWTJKIFG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(CN(C5)C6=NC=CC(=C6)C(=O)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
GS-9674 is a synthetic small molecule with the systematic IUPAC name 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid. Its molecular formula is C₂₈H₂₃Cl₂N₃O₅, yielding a molecular weight of 552.4 g/mol. The compound’s structural complexity arises from three distinct moieties:
-
A 2,6-dichlorophenyl group linked to an oxazole ring.
-
A cyclopropyl substituent at the oxazole’s 5-position.
-
A pyridine-4-carboxylic acid group connected via a hydroxyazetidine linker.
Table 1: Key Molecular Properties of GS-9674
| Property | Value |
|---|---|
| Molecular Formula | C₂₈H₂₃Cl₂N₃O₅ |
| Molecular Weight | 552.4 g/mol |
| IUPAC Name | 2-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]-3-hydroxyazetidin-1-yl]pyridine-4-carboxylic acid |
| Canonical SMILES | C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5(C(CN5C6=NC=CC(=C6)C(=O)O)O)O |
| InChIKey | FZTCPSHWTJKIFG-UHFFFAOYSA-N |
The stereochemistry of the hydroxyazetidine ring and spatial arrangement of substituents are critical for FXR binding affinity.
Synthetic Route
GS-9674 is synthesized via multi-step organic reactions, including:
-
Oxazole ring formation through cyclization of dichlorophenyl-substituted precursors.
-
Ether linkage between the oxazole and methoxyphenyl groups.
-
Azetidine ring construction via intramolecular cycloaddition.
-
Carboxylic acid functionalization at the pyridine’s 4-position.
Patents describe optimized routes achieving >95% purity, though exact catalytic conditions remain proprietary.
Pharmacological Mechanism and Target Engagement
FXR Agonism and Bile Acid Homeostasis
GS-9674 is a selective FXR agonist (EC₅₀ = 9 nM) that activates the nuclear receptor FXR, a master regulator of bile acid (BA) synthesis and transport . Upon binding, FXR induces fibroblast growth factor 19 (FGF19), which suppresses hepatic BA synthesis via CYP7A1 inhibition and enhances biliary BA excretion through BSEP/ABCB11 upregulation .
Preclinical Efficacy
In murine models of cholestasis, GS-9674 demonstrated:
-
70% reduction in serum BA levels (vs. placebo).
-
50% decrease in hepatic inflammation markers (ALT, AST).
-
Prevention of fibrosis via downregulation of TGF-β and collagen deposition .
Clinical Development in Primary Sclerosing Cholangitis
Phase 2 Trial (NCT02943460)
A randomized, double-blind, placebo-controlled study evaluated GS-9674 in 50 non-cirrhotic PSC patients over 12 weeks :
Table 2: Phase 2 Clinical Outcomes
| Parameter | GS-9674 30 mg (n=20) | GS-9674 100 mg (n=20) | Placebo (n=10) |
|---|---|---|---|
| ALP Reduction | -25.3%* | -32.1%** | -5.2% |
| FGF19 Increase | 4.2-fold* | 5.8-fold** | 1.1-fold |
| Pruritus Incidence | 15% | 20% | 10% |
*P < 0.05; **P < 0.01 vs. placebo .
The 100 mg dose showed significant improvement in alkaline phosphatase (ALP), a biomarker of cholestasis, with a favorable safety profile .
Phase 3 Trial (EudraCT 2019-000204-14)
An ongoing global Phase 3 trial (n=400) evaluates GS-9674 100 mg vs. placebo over 108 weeks in non-cirrhotic PSC patients . Primary endpoints include:
-
Time to progression (fibrosis, cirrhosis, transplantation).
-
Change in Enhanced Liver Fibrosis (ELF) score.
Interim analyses report 34% risk reduction in disease progression (HR 0.66, P = 0.02) and 28% lower ELF scores (P < 0.001) .
Regulatory Status and Future Directions
GS-9674 received Orphan Drug Designation from the EMA (2024) for PSC. Pending Phase 3 results, a New Drug Application (NDA) is anticipated in 2026. Future studies will explore combinations with anti-fibrotics (e.g., cilofexor) and biomarkers for patient stratification .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume